MK 0893
Description
Overview of Glucagon (B607659) Receptor Antagonists (GRAs) in Metabolic Disease Research
Glucagon, a peptide hormone secreted by the alpha cells of the pancreas, plays a pivotal role in maintaining glucose homeostasis by counteracting the effects of insulin (B600854). Its primary function involves stimulating hepatic glucose production through glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels, particularly during fasting states. chemsrc.comncats.ioebi.ac.uk However, dysregulation of glucagon secretion and action can lead to chronic hyperglycemia, a hallmark characteristic of metabolic diseases such as diabetes mellitus. chemsrc.com
Glucagon Receptor Antagonists (GRAs) represent a novel class of therapeutic agents designed to mitigate hyperglycemia by specifically inhibiting the action of glucagon. chemsrc.com These compounds primarily function by blocking the interaction between glucagon and its receptor (GCGR) located on liver cells. chemsrc.com This blockade subsequently inhibits the downstream signaling pathways responsible for glucose production, leading to a reduction in hepatic glucose output. chemsrc.com Beyond their direct impact on glucose metabolism, GRAs have also demonstrated the potential to enhance insulin sensitivity and influence lipid metabolism, offering broader metabolic benefits. chemsrc.com The exploration of GRAs in metabolic disease research encompasses various pharmacological approaches, including the development of small-molecule antagonists, fully human antibodies targeting the glucagon receptor, and antisense oligonucleotides designed to downregulate GCGR expression. medkoo.com Early proof-of-concept studies, such as those involving Bay 27-9955, provided initial indications of the therapeutic promise of glucagon receptor antagonism in humans.
Rationale for Glucagon Receptor Antagonism in Type 2 Diabetes Mellitus (T2DM) Pathophysiology
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by a combination of peripheral insulin resistance and inadequate insulin secretion from pancreatic beta cells. A critical, yet often underappreciated, aspect of T2DM pathophysiology is the excessive or inappropriate secretion of glucagon, leading to a state of hyperglucagonemia. This elevated glucagon level significantly contributes to increased hepatic glucose production, exacerbating both fasting and postprandial hyperglycemia in individuals with T2DM. In healthy individuals, glucagon secretion is appropriately suppressed after meals; however, in T2DM patients, this suppression is blunted, leading to persistently high glucose levels. chemsrc.comncats.io
The recognition of T2DM as a "bihormonal disorder," involving imbalances in both insulin and glucagon, underscores the logical rationale for targeting glucagon excess as a therapeutic strategy. By antagonizing the glucagon receptor, GRAs effectively reduce hepatic glucose production, thereby addressing a key driver of hyperglycemia in T2DM. This mechanism offers a direct approach to improve glycemic control by normalizing the dysregulated glucagon signaling pathway.
Historical Context of MK-0893 Development within GRA Research
MK-0893, a chemical compound developed by Merck, emerged as a significant small-molecule glucagon receptor antagonist within academic and pharmaceutical research. Identified by its chemical name, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-beta-alanine, MK-0893 was selected for extensive preclinical and clinical evaluations due to its potent and selective action.
MK-0893 demonstrated high binding affinity for the glucagon receptor with an IC50 of 6.6 nM and exhibited functional cAMP activity with an IC50 of 15.7 nM, indicating its efficacy in inhibiting glucagon-stimulated cAMP production. Structural analysis through X-ray crystallography revealed that MK-0893 binds to an allosteric site on the glucagon receptor, distinct from the seven-transmembrane bundle, suggesting a unique mechanism of antagonism.
The compound progressed to Phase II clinical trials for the treatment of T2DM, marking it as one of the first small-molecule GCGR antagonists to reach this advanced stage of clinical development. In these trials, MK-0893 demonstrated dose-dependent efficacy in reducing hyperglycemia, leading to significant reductions in both fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c) in patients with T2DM.
Table 1: In Vitro Efficacy of MK-0893
| Parameter | Value | Assay/Context |
| Glucagon Receptor Binding (IC50) | 6.6 ± 3.5 nM | Membrane preparation from CHO cells expressing human GCGR |
| cAMP Production Inhibition (IC50) | 15.7 ± 5.4 nM | CHO cells expressing human GCGR |
| cAMP Production Inhibition (IC50) | 563 nM | Human primary hepatocytes |
| Selectivity for GCGR vs. GIPR (IC50) | 1020 nM | Family B GPCRs |
| Selectivity for GCGR vs. PAC1 (IC50) | 9200 nM | Family B GPCRs |
| Selectivity for GCGR vs. GLP-1R (IC50) | >10000 nM | Family B GPCRs |
Despite its promising glucose-lowering efficacy, the clinical development of MK-0893 was ultimately discontinued (B1498344). This decision was primarily influenced by the observation of certain adverse effects in clinical studies, including dose-dependent increases in LDL cholesterol, elevations in liver transaminases (ALT and AST), increases in body weight, and effects on blood pressure. These findings highlighted challenges in achieving a favorable benefit-risk profile for this particular compound, leading to its cessation in development.
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJEMGHBIUMW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468726 | |
| Record name | MK-0893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870823-12-4 | |
| Record name | MK-0893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870823124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Biology of Mk 0893 and Its Target Interactions
Glucagon (B607659) Receptor (GCGR) as a Therapeutic Target for MK-0893
The glucagon receptor (GCGR) is a critical component in the regulation of blood sugar and has become a significant focus for the development of drugs to treat metabolic diseases. patsnap.compatsnap.com MK-0893 is a potent and selective antagonist of this receptor, meaning it blocks the receptor's normal function. medchemexpress.comnih.govglpbio.com Its development is based on the principle that inhibiting the glucagon receptor can help manage conditions like type 2 diabetes by controlling glucose production. patsnap.comnih.gov
GCGR Structure and Function in Glucose Homeostasis
The glucagon receptor is a member of the class B G protein-coupled receptor (GPCR) family. researchgate.netnih.govnih.gov These receptors are characterized by a specific structure that includes an extracellular domain (ECD) and a seven-transmembrane (7TM) helical domain that passes through the cell membrane. nih.govscreen.org.cn The primary function of the GCGR is to mediate the physiological effects of the hormone glucagon. indigobiosciences.comproteopedia.org When blood glucose levels are low, the pancreas releases glucagon, which then binds to the GCGR, primarily on liver cells, to initiate processes that raise blood sugar, thereby maintaining glucose homeostasis. nih.govindigobiosciences.comproteopedia.org
Role of GCGR in Hepatic Glucose Production
The liver is the principal site of action for glucagon. indigobiosciences.com Activation of the GCGR in hepatocytes (liver cells) stimulates hepatic glucose production, the process by which the liver releases glucose into the bloodstream. researchgate.netdiabetesjournals.org This is achieved through two main pathways:
Glycogenolysis: The breakdown of stored glycogen (B147801) into glucose. indigobiosciences.comdiabetesjournals.org
Gluconeogenesis: The synthesis of glucose from non-carbohydrate sources. patsnap.comindigobiosciences.comdiabetesjournals.org
By stimulating these pathways, the GCGR plays a vital role in maintaining adequate blood glucose levels, particularly during periods of fasting. nih.govscreen.org.cnindigobiosciences.com
Allosteric Binding Mechanism of MK-0893
MK-0893 functions as an antagonist through an allosteric binding mechanism. nih.govdiamond.ac.ukguidetopharmacology.org This means it does not bind to the same site as the natural ligand (glucagon) but instead attaches to a different, distinct site on the receptor. guidetopharmacology.orgresearchgate.net This binding event indirectly influences the receptor's ability to be activated by glucagon.
Identification of the Extra-Helical Binding Site on GCGR
Research has identified a novel and previously unknown binding site for MK-0893 on the GCGR. nih.govdiamond.ac.uk This site is described as "extra-helical" because it is located outside the seven-transmembrane helical bundle that forms the core of the receptor. nih.govdiamond.ac.ukrcsb.org Specifically, the binding pocket is situated in a cleft between transmembrane helices 6 (TM6) and 7 (TM7), extending from the receptor core into the lipid bilayer of the cell membrane. nih.govrcsb.orgovid.com
Structural Analysis of MK-0893 Binding to GCGR (e.g., X-ray Crystallography)
The precise interaction between MK-0893 and the GCGR has been elucidated through high-resolution structural studies, primarily X-ray crystallography. diamond.ac.uk The crystal structure of the human GCGR in complex with MK-0893 was determined at a resolution of 2.5 Å. nih.govrcsb.orgovid.com
This structural analysis provided definitive evidence of the allosteric, extra-helical binding site. nih.govdiamond.ac.uk Molecular docking and simulation studies based on this crystal structure have further detailed the specific interactions. The binding is stabilized by a network of interactions between the compound and the receptor.
| Interaction Type | Key Interacting Components of MK-0893 | Receptor Residues Involved (Location) |
|---|---|---|
| Hydrophobic Interactions | Biphenyl (B1667301) and m-dichlorobenzene groups | L329 (TM5), F345 (TM6), L352 (TM6) |
| Hydrogen Bonds | Amide and carboxyl groups | R346 (TM6), S350 (TM6), N404 (TM7), K405 |
Data derived from molecular dynamics simulations of the crystal structure. nih.gov
Influence of MK-0893 on GCGR Conformational Dynamics
The binding of MK-0893 to its allosteric site has a significant impact on the conformational dynamics of the GCGR. The activation of a GPCR like the glucagon receptor requires a series of conformational changes, including a crucial outward movement of transmembrane helix 6 (TM6). nih.govovid.com This movement is necessary for the receptor to couple with intracellular G proteins and initiate a signaling cascade. nih.govrcsb.org
Receptor Selectivity Profile of MK-0893
The efficacy of a pharmacological agent is intrinsically linked to its selectivity for its intended target. MK-0893 has demonstrated a high degree of selectivity for the human glucagon receptor, a crucial characteristic that minimizes off-target effects.
MK-0893 is a reversible and competitive antagonist with a high binding affinity for the GCGR, exhibiting an IC₅₀ value of 6.6 nM. nih.gov Its selectivity has been extensively profiled against other related Family B G protein-coupled receptors (GPCRs). nih.gov In functional assays measuring cyclic AMP (cAMP) activity, MK-0893 showed significantly lower potency for these other receptors, underscoring its specificity for GCGR. nih.gov
Specifically, the IC₅₀ values for other Family B GPCRs were found to be 1020 nM for the gastric inhibitory polypeptide receptor (GIPR) and 9200 nM for the pituitary adenylate cyclase-activating polypeptide type 1 receptor (PAC1). nih.govmedchemexpress.com For the glucagon-like peptide-1 receptor (GLP-1R), vasoactive intestinal peptide receptor 1 (VPAC1), and vasoactive intestinal peptide receptor 2 (VPAC2), the IC₅₀ values were all greater than 10,000 nM, indicating a very low affinity for these receptors. nih.govmedchemexpress.com This demonstrates a selectivity of over 150-fold for GCGR compared to GIPR and over 1000-fold compared to other tested Family B GPCRs. nih.gov
| Receptor | IC₅₀ (nM) | Selectivity vs. GCGR (fold) |
|---|---|---|
| GCGR | 6.6 | 1 |
| GIPR | 1020 | ~155 |
| PAC1 | 9200 | ~1394 |
| GLP-1R | >10000 | >1515 |
| VPAC1 | >10000 | >1515 |
| VPAC2 | >10000 | >1515 |
The available scientific literature extensively characterizes MK-0893 as a potent and highly selective antagonist of the glucagon receptor (GCGR). nih.govmedchemexpress.comresearchgate.net Current research and discovery data focus on its specific interaction with GCGR and its selectivity against other related GPCRs. Dual antagonism involving the insulin-like growth factor-1 receptor (IGF-1R) is not a reported mechanism of action for MK-0893 in the reviewed scientific literature.
Molecular Modeling and Computational Studies of MK-0893
Computational chemistry has provided significant insights into the binding mechanism of MK-0893 at an atomic level. These studies have been crucial for understanding its potent and selective antagonism of the GCGR.
Molecular docking simulations have been employed to predict and analyze the binding pose of MK-0893 within the allosteric binding site of the GCGR transmembrane domain. These in silico methods were validated by comparing the computationally predicted conformation with the experimentally determined X-ray crystal structure of the MK-0893-GCGR complex. The results showed that the docked conformation of MK-0893 almost perfectly overlapped with its orientation in the crystal structure, confirming the accuracy of the docking methods.
These simulations revealed key interactions between the antagonist and the receptor. The non-polar groups of MK-0893, such as the dichlorophenyl and naphthyl moieties, were found to form strong hydrophobic interactions with specific residues within the binding pocket.
To further investigate the stability of the MK-0893-GCGR complex and the dynamics of their interaction, molecular dynamics (MD) simulations were performed. These simulations, which model the movement of atoms and molecules over time, were initiated from the docked pose of MK-0893. The results indicated that MK-0893 maintains a stable binding mode within the allosteric pocket of the GCGR throughout the simulation period.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific, published QSAR models for MK-0893 have not been prominently detailed, the discovery of this compound was fundamentally guided by the principles of structure-activity relationships (SAR). nih.gov
The development of MK-0893 involved the systematic optimization of a previously identified lead compound. nih.gov Researchers synthesized and tested a series of pyrazole-containing derivatives to understand how modifications to different parts of the molecule affected its potency and selectivity for the glucagon receptor. researchgate.net This iterative process of chemical modification and biological testing to build a qualitative and quantitative understanding of SAR is the foundation upon which formal QSAR models are built. nih.gov This SAR exploration ultimately led to the identification of MK-0893, with its optimal combination of potency, selectivity, and favorable pharmacokinetic properties. nih.gov
Preclinical Pharmacological Investigations of Mk 0893
In Vitro Studies of GCGR Antagonism
In vitro investigations have elucidated the molecular interactions and functional consequences of MK-0893's antagonism of the glucagon (B607659) receptor.
MK-0893 demonstrates high binding affinity for the glucagon receptor, with an IC50 of 6.6 nM medchemexpress.comapexbt.comacs.orgnih.govbocsci.comresearchgate.netncats.io. This binding translates into functional antagonism, as evidenced by its ability to inhibit glucagon-induced cyclic adenosine (B11128) monophosphate (cAMP) activity with an IC50 of 15.7 nM apexbt.comacs.orgnih.govbocsci.comresearchgate.netncats.io.
MK-0893 exhibits significant selectivity for the glucagon receptor relative to other family B G protein-coupled receptors (GPCRs). Its IC50 values for other receptors include 1020 nM for gastric inhibitory polypeptide receptor (GIPR), 9200 nM for pituitary adenylate cyclase-activating polypeptide type 1 receptor (PAC1), and greater than 10000 nM for glucagon-like peptide 1 receptor (GLP-1R), vasoactive intestinal peptide receptor 1 (VPAC1), and vasoactive intestinal peptide receptor 2 (VPAC2) medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net. Furthermore, MK-0893 is active against the rhesus monkey GCGR, showing an IC50 of 56 nM in a cAMP assay using Chinese Hamster Ovary (CHO) cells expressing the rhesus GCGR medchemexpress.commedchemexpress.cn.
Table 1: In Vitro Receptor Binding Affinity and Functional cAMP Activity of MK-0893
| Receptor Target | Assay Type | IC50 (nM) | Cell Line/Context | Source |
| Human GCGR | Binding | 6.6 | CHO cells expressing human GCGR membranes | apexbt.comacs.orgnih.govbocsci.comresearchgate.netncats.io |
| Human GCGR | Functional cAMP | 15.7 | CHO cells expressing human GCGR | apexbt.comacs.orgnih.govbocsci.comresearchgate.netncats.io |
| Rhesus monkey GCGR | Functional cAMP | 56 | CHO cells expressing rhesus GCGR | medchemexpress.commedchemexpress.cn |
| GIPR | Functional cAMP | 1020 | CHO cells | medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net |
| PAC1 | Functional cAMP | 9200 | CHO cells | medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net |
| GLP-1R | Functional cAMP | >10000 | CHO cells | medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net |
| VPAC1 | Functional cAMP | >10000 | CHO cells | medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net |
| VPAC2 | Functional cAMP | >10000 | CHO cells | medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net |
MK-0893 has been characterized as a reversible and competitive GCGR antagonist apexbt.comacs.orgnih.govresearchgate.netncats.ionih.gov. This characterization was supported by Schild analysis performed in CHO cells expressing the human GCGR apexbt.commedchemexpress.cn. In this analysis, MK-0893 dose-dependently shifted the EC50 of glucagon to the right without altering the maximum effect of glucagon on cAMP production apexbt.com. This parallel rightward shift of the agonist concentration-response curve, without depression of the maximum response, is a hallmark of competitive antagonism nih.govuam.es. For Schild Plot analysis, aliquots of cells were preincubated with varying concentrations of MK-0893 (e.g., 56 to 1000 nM) for 30 minutes prior to the addition of glucagon (0.001-1000 nM) to initiate the assay medchemexpress.commedchemexpress.cn.
MK-0893 effectively suppresses glucagon-induced cAMP production in various cellular models. In CHO cells stably overexpressing human GCGR (CHO hGCGR cells), MK-0893 inhibits cAMP production apexbt.com. When tested in cryopreserved human primary hepatocytes, MK-0893 suppressed glucagon-induced cAMP production with an IC50 of 563 nM in the presence of 5 nM glucagon ncats.ioresearchgate.netresearchgate.netnih.gov. The glucagon-induced cAMP production in human primary hepatocytes had an EC50 of 575 pM researchgate.netresearchgate.netnih.gov. The IC50 values observed in human primary hepatocytes were generally higher (right-shifted) compared to those in CHO cells stably overexpressing human GCGR, which is likely attributable to the overexpression of GCGR in the engineered CHO cells versus the physiological expression levels in human primary hepatocytes researchgate.netresearchgate.netnih.gov.
Table 2: Effects of MK-0893 on Glucagon-Induced cAMP Production in Cellular Models
| Cellular Model | Glucagon Concentration | MK-0893 IC50 (nM) for cAMP Suppression | Notes | Source |
| CHO hGCGR cells | Not specified (functional assay) | 15.7 | Part of functional cAMP activity data | apexbt.comacs.orgnih.govbocsci.comresearchgate.netncats.io |
| Human Primary Hepatocytes | 5 nM | 563 | Glucagon EC50 for cAMP production: 575 pM | ncats.ioresearchgate.netresearchgate.netnih.gov |
In Vivo Efficacy Studies in Animal Models of Diabetes
In vivo studies have demonstrated MK-0893's ability to modulate glucose levels in various animal models relevant to diabetes.
MK-0893 effectively blunts glucagon-induced glucose elevation in hGCGR mice and rhesus monkeys medchemexpress.comacs.orgnih.govbocsci.comresearchgate.net. In an acute glucagon challenge model in hGCGR mice, MK-0893 reduced glucose elevation stimulated by 15 µg/kg glucagon by 30%, 56%, and 81% at single oral doses of 3, 10, and 30 mg/kg (mpk), respectively apexbt.com.
Table 3: Effects of MK-0893 on Glucagon-Induced Glucose Elevation in hGCGR Mice
| MK-0893 Dose (mpk) | Reduction in Glucagon-Induced Glucose Elevation (%) | Animal Model | Source |
| 3 | 30 | hGCGR mice | apexbt.com |
| 10 | 56 | hGCGR mice | apexbt.com |
| 30 | 81 | hGCGR mice | apexbt.com |
MK-0893 has demonstrated efficacy in lowering ambient glucose levels in both acute and chronic mouse models of diabetes medchemexpress.comacs.orgnih.govresearchgate.net.
In hGCGR ob/ob mice, single oral doses of MK-0893 reduced glucose (Area Under the Curve 0-6 hours) by 32% and 39% at 3 mpk and 10 mpk, respectively medchemexpress.comacs.orgnih.govresearchgate.netscilit.com.
In hGCGR mice maintained on a high-fat diet, MK-0893 administered orally in feed at 3 mpk and 10 mpk significantly lowered blood glucose levels by 89% and 94% at day 10, respectively. These reductions were relative to the difference between the vehicle control and lean hGCGR mice medchemexpress.comacs.orgnih.govresearchgate.netscilit.complos.org.
Table 4: Efficacy of MK-0893 in Chronic Mouse Models of Diabetes
| Animal Model | MK-0893 Dose (mpk) | Effect on Glucose | Duration | Source |
| hGCGR ob/ob mice | 3 | 32% reduction in glucose (AUC 0-6 h) | Single dose | medchemexpress.comacs.orgnih.govresearchgate.netscilit.com |
| hGCGR ob/ob mice | 10 | 39% reduction in glucose (AUC 0-6 h) | Single dose | medchemexpress.comacs.orgnih.govresearchgate.netscilit.com |
| hGCGR mice on high fat diet | 3 | 89% reduction in blood glucose levels (relative to control) | Day 10 | medchemexpress.comacs.orgnih.govresearchgate.netscilit.complos.org |
| hGCGR mice on high fat diet | 10 | 94% reduction in blood glucose levels (relative to control) | Day 10 | medchemexpress.comacs.orgnih.govresearchgate.netscilit.complos.org |
Evaluation in Rhesus Monkeys
Studies involving rhesus monkeys have demonstrated the activity of MK-0893 against the rhesus monkey GCGR. In a cAMP assay utilizing CHO cells expressing the rhesus GCGR, MK-0893 showed an IC50 of 56 nM. medchemexpress.commedchemexpress.cn Furthermore, MK-0893 was observed to blunt glucagon-induced glucose elevation in rhesus monkeys, indicating its effectiveness in an in vivo setting for controlling glucose levels. medchemexpress.combocsci.comacs.orgnih.gov
Absence of Hypoglycemia Induction
In the context of its glucose-lowering effects, MK-0893 has been evaluated for its potential to induce hypoglycemia. Clinical observations from studies involving MK-0893 in patients with type 2 diabetes mellitus (T2DM) indicated that while it effectively improved hyperglycemia, it did so with a minimal risk of hypoglycemia. nih.govresearchgate.netresearchgate.net Although a specific study in healthy males showed that MK-0893 could slow recovery from hypoglycemia in a dose-dependent manner, this effect was not considered to delay recovery to a clinically significant degree at doses effective for glycemic control. researchgate.netresearchgate.net
Investigations of IGF-1R Inhibition In Vivo
Beyond its primary role as a glucagon receptor antagonist, MK-0893 has also been identified as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It demonstrates potent inhibitory activity against IGF-1R with an IC50 value of 6 nM. apexbt.com This dual inhibitory action suggests a broader pharmacological profile for MK-0893.
Efficacy in IGF-driven Mouse Xenograft Models
Preclinical investigations have provided evidence of MK-0893's robust in vivo efficacy in IGF-driven mouse xenograft models. This indicates its potential in therapeutic areas where IGF-1R inhibition is a relevant mechanism of action. apexbt.comlab-on-a-chip.com
Table 1: IC50 Values of MK-0893 for Various Receptors
| Receptor | IC50 (nM) | Reference |
| Glucagon Receptor (human) | 6.6 | medchemexpress.combocsci.comacs.orgnih.gov |
| Glucagon Receptor (rhesus monkey) | 56 | medchemexpress.commedchemexpress.cn |
| IGF-1R | 6 | apexbt.com |
| GIPR | 1020 | medchemexpress.comacs.orgnih.gov |
| PAC1 | 9200 | medchemexpress.comacs.orgnih.gov |
| GLP-1R | >10000 | medchemexpress.comacs.orgnih.gov |
| VPAC1 | >10000 | medchemexpress.comacs.orgnih.gov |
| VPAC2 | >10000 | medchemexpress.comacs.orgnih.gov |
Table 2: Glucose Reduction in Mouse Models by MK-0893
| Mouse Model (Dose) | Glucose Reduction (AUC 0-6 h) | Day | Reference |
| hGCGR ob/ob mice (3 mpk single dose) | 32% | - | medchemexpress.comacs.orgnih.gov |
| hGCGR ob/ob mice (10 mpk single dose) | 39% | - | medchemexpress.comacs.orgnih.gov |
| hGCGR mice on high fat diet (3 mpk po in feed) | 89% | 10 | medchemexpress.comacs.orgnih.gov |
| hGCGR mice on high fat diet (10 mpk po in feed) | 94% | 10 | medchemexpress.comacs.orgnih.gov |
Clinical Research and Efficacy of Mk 0893 in Type 2 Diabetes Mellitus
Phase I Clinical Trials
Phase I trials for MK-0893 were designed to establish its initial safety, tolerability, and pharmacodynamic profile in humans. These studies were crucial in understanding the compound's mechanism of action and its potential effects on glucose metabolism.
Single-Dose Crossover Studies
Single-dose crossover studies are a key component of early clinical development, allowing for the assessment of a drug's effect against a placebo or active comparator in the same individual. While specific data from single-dose crossover studies for MK-0893 are not extensively detailed in publicly available literature, the progression of the compound to later-phase trials indicates that the results from these initial studies were supportive of further development. These studies would have provided foundational information on the pharmacokinetics and pharmacodynamics of a single administration of MK-0893.
Impact on Glucagon-Induced Glycemic Excursion in Healthy Males
A key aspect of the mechanism of action for a glucagon (B607659) receptor antagonist is its ability to block the hyperglycemic effect of glucagon. A clinical study was conducted to evaluate this specific action of MK-0893. The findings from this research demonstrated that the inhibition of glucagon-induced hyperglycemia by MK-0893 is a predictor of its glucose-lowering efficacy in individuals with type 2 diabetes. researchgate.net This study provided crucial proof-of-concept for the therapeutic potential of MK-0893 by directly linking its receptor-blocking activity to a clinically relevant physiological response.
Assessment of Recovery from Hypoglycemia
Given that glucagon is a primary counter-regulatory hormone to insulin (B600854), a potential concern with glucagon receptor antagonists is the risk of impaired recovery from hypoglycemia. A specific study was conducted in healthy males to assess this risk with MK-0893. The results of this trial showed that MK-0893 did slow the recovery from hypoglycemia in a manner that was dependent on the dose administered. researchgate.net However, it was noted that a 200-mg dose, which was shown to have glucose-lowering effects, resulted in only a minor delay in the recovery from hypoglycemia. researchgate.net This suggests that at therapeutic doses, the impact of MK-0893 on recovery from hypoglycemia may not be clinically significant. researchgate.net
Phase II Clinical Trials
Following the promising results from Phase I studies, MK-0893 progressed to Phase II clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes. These trials were designed to identify appropriate dosing regimens and to assess the compound's ability to improve glycemic control.
Dose-Range Finding Studies
A 12-week, dose-range finding study was conducted to determine the optimal dose of MK-0893 for glycemic control in patients with type 2 diabetes. mdedge.com In this study, patients were administered once-daily doses of 20 mg, 40 mg, 60 mg, or 80 mg of MK-0893, or placebo. mdedge.com The results demonstrated a clear dose-dependent effect on fasting plasma glucose and HbA1c levels. mdedge.com
Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) with MK-0893 at 12 Weeks mdedge.com
| MK-0893 Dose | Reduction in FPG (mg/dL) from Baseline |
|---|---|
| 20 mg | 32 |
Table 2: Dose-Dependent Reduction in HbA1c with MK-0893 at 12 Weeks mdedge.com
| MK-0893 Dose | Reduction in HbA1c (percentage points) |
|---|---|
| 20 mg | 0.6 |
Efficacy as Monotherapy on Fasting and Post-Prandial Plasma Glucose
The aforementioned 12-week Phase II study also provided evidence of MK-0893's efficacy as a monotherapy in reducing both fasting and post-prandial plasma glucose levels in patients with type 2 diabetes who were managed with diet alone. researchgate.net The reductions in both fasting and post-prandial glucose were significant and dose-dependent. researchgate.net The glucose-lowering effects of MK-0893 were comparable to or greater than those observed with metformin (B114582), which was used as a reference in the study. researchgate.net
Efficacy in Combination with Other Antihyperglycemic Medications
Clinical investigations have evaluated the efficacy of the glucagon receptor antagonist MK-0893 when used in combination with other established antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).
The addition of MK-0893 to metformin has been studied to assess its potential for enhanced glycemic control. researchgate.net Clinical studies have shown that combining MK-0893 with metformin treatment leads to increased efficacy in reducing hyperglycemia in patients with T2DM. researchgate.net This combination has demonstrated superiority in lowering key glucose metrics compared to other therapeutic combinations. researchgate.net Specifically, the MK-0893 plus metformin regimen was found to be more effective in reducing both fasting plasma glucose and 24-hour weighted mean glucose than combinations of sitagliptin (B1680988) plus metformin or MK-0893 plus sitagliptin. researchgate.net
The efficacy of MK-0893 has also been examined in combination with the dipeptidyl peptidase 4 (DPP-4) inhibitor, sitagliptin. researchgate.net Research indicates that the combination of MK-0893 with sitagliptin did not result in significant additional glucose-lowering efficacy. researchgate.net In a phase II study, the combination of MK-0893 plus sitagliptin was found to be less effective at lowering fasting plasma glucose and 24-hour weighted mean glucose compared to the combination of MK-0893 with metformin. researchgate.net
Glycemic Control Outcomes (e.g., HbA1c Reduction)
Treatment with MK-0893 as a monotherapy has demonstrated significant, dose-dependent reductions in glycated hemoglobin (HbA1c). researchgate.net In a 12-week, placebo-controlled study involving patients with T2DM treated with diet alone, MK-0893 showed robust efficacy in lowering HbA1c levels. researchgate.netresearchgate.net The reductions were similar to or greater than those observed with metformin, which was used as a reference glucose-lowering agent in the study. researchgate.net At a dose of 80 mg, MK-0893 achieved an HbA1c reduction of 1.5%. researchgate.net
Table 1: HbA1c Reduction with MK-0893 Monotherapy
| Treatment Group | Mean HbA1c Reduction | Study Duration |
| MK-0893 (80 mg) | 1.5% | 12 Weeks |
| Metformin | Similar to or less than MK-0893 | 12 Weeks |
This table summarizes data on the efficacy of MK-0893 in reducing HbA1c levels based on clinical trial results.
Pharmacodynamic Markers and Metabolic Effects in Clinical Studies
Impact on Plasma Glucagon Levels
A notable pharmacodynamic effect observed with glucagon receptor antagonists, including MK-0893, is an increase in circulating plasma glucagon levels. researchgate.netdiabetesjournals.org This is considered a direct pharmacological effect of antagonizing the glucagon receptor. diabetesjournals.org Studies on similar glucagon receptor antagonists have shown that these increases in fasting glucagon are dose-dependent and tend to plateau after approximately four weeks of treatment. diabetesjournals.org The elevated glucagon levels were observed to be reversible, returning to baseline after a post-treatment washout period. diabetesjournals.org
Modulation of Glucagon-like Peptide 1 (GLP-1) and Glucagon-like Peptide 2 (GLP-2) Levels
Treatment with the glucagon receptor antagonist MK-0893 has been observed to dose-dependently increase the levels of both Glucagon-like Peptide 1 (GLP-1) and Glucagon-like Peptide 2 (GLP-2) in patients with Type 2 Diabetes Mellitus (T2DM). nih.govresearchgate.net Clinical studies have shown that glucagon receptor (GCGR) blockage leads to an elevation in circulating GLP-1, which is thought to contribute to the glucose-lowering effect of the treatment. researchgate.net This elevation is attributed to the promotion of intestinal L-cell proliferation and an increase in GLP-1 production. researchgate.net
In a 12-week clinical trial involving T2DM patients, administration of MK-0893 resulted in significant increases in both GLP-1 and GLP-2 levels compared to placebo. nih.govresearchgate.net This suggests a mechanistic link between glucagon receptor antagonism and the regulation of these incretin (B1656795) hormones. While MK-0893 is a selective antagonist for the glucagon receptor, it does not directly interact with the GLP-1 receptor (GLP-1R). nih.gov
| Biomarker | Placebo | MK-0893 (60 mg) | MK-0893 (80 mg) |
|---|---|---|---|
| GLP-1 | -1.3% | +28.5% | +29.7% |
| GLP-2 | +10.9% | +44.7% | +60.2% |
Effects on Cholesterol Metabolism
A notable finding in clinical studies of MK-0893 is its significant impact on cholesterol metabolism. nih.gov While demonstrating efficacy in reducing hyperglycemia, treatment with this glucagon receptor antagonist has been consistently associated with changes in cholesterol profiles, primarily driven by an increase in cholesterol absorption rather than synthesis. nih.govnih.gov
Treatment with MK-0893 has been linked to a dose-dependent elevation of plasma low-density lipoprotein cholesterol (LDL-c) and total cholesterol. nih.govnih.govnih.gov In a 12-week study, patients receiving MK-0893 showed an increase in LDL-c, whereas the placebo group experienced a decline. nih.govresearchgate.net For instance, the 60 mg dose of MK-0893 increased LDL-c by 4.2%, compared to a 4.8% decrease in the placebo group. nih.gov This elevation in circulating LDL-c is considered a common adverse effect among small-molecule glucagon receptor antagonists. nih.gov
| Lipid Parameter | Placebo | MK-0893 (60 mg) | MK-0893 (80 mg) |
|---|---|---|---|
| Total Cholesterol | -2.7% | +6.8% | +10.9% |
| LDL-cholesterol | -4.8% | +4.2% | +15.0% |
The rise in LDL-c associated with MK-0893 is not due to increased cholesterol synthesis but is rather a consequence of enhanced intestinal cholesterol absorption. nih.govnih.gov Evidence for this mechanism comes from the observed increase in circulating levels of phytosterols (B1254722), which are plant-derived sterols absorbed through the same pathway as cholesterol. nih.govresearchgate.net
Clinical data demonstrates that patients treated with MK-0893 had significantly increased serum levels of campesterol (B1663852) and sitosterol, two common phytosterols. nih.govresearchgate.net Because phytosterols compete with cholesterol for absorption, an increase in their plasma concentration is a well-established marker for increased cholesterol uptake from the intestine. nih.govresearchgate.netmdpi.com
| Phytosterol | Placebo | MK-0893 (60 mg) | MK-0893 (80 mg) |
|---|---|---|---|
| Campesterol | -1.8% | +40.0% | +43.1% |
| Sitosterol | +0.8% | +28.5% | +28.9% |
Glucagon receptor antagonism with MK-0893 also influences bile acid metabolism. nih.gov Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of fats. e-dmj.orgnih.gov The process of converting cholesterol to bile acids is a major pathway for cholesterol catabolism in the body. nih.gov
Studies have found that MK-0893 treatment leads to an increase in the total bile acid pool. nih.govresearchgate.net Specifically, levels of cholic acid, a primary bile acid, were elevated in patients receiving the compound. nih.gov This alteration in bile acid homeostasis is consistent with the broader metabolic changes induced by blocking the glucagon receptor. nih.govresearchgate.net
| Bile Acid Parameter | Placebo | MK-0893 (60 mg) | MK-0893 (80 mg) |
|---|---|---|---|
| Total Bile Acids | +10.6% | +51.8% | +59.9% |
| Cholic Acid | +2.9% | +64.7% | +74.7% |
Liver Enzyme Monitoring (e.g., ALT, AST)
Monitoring of liver function is a component of clinical research into glucagon receptor antagonists. Treatment with MK-0893 has been associated with elevated levels of the liver enzyme alanine (B10760859) transaminase (ALT). nih.gov This finding is considered a mechanism-based effect seen across multiple small-molecule glucagon receptor antagonists and necessitates the monitoring of liver enzymes such as ALT and aspartate aminotransferase (AST) during clinical evaluation. nih.gov
Advanced Research Topics and Future Directions
Understanding Compensatory Mechanisms in Glucagon (B607659) Receptor Antagonism
The blockade of the glucagon receptor by antagonists like MK 0893 leads to complex physiological adjustments, particularly concerning glucagon secretion and the broader role of glucagon in extrapancreatic tissues.
Antagonism of the glucagon receptor, including treatment with this compound, is associated with compensatory increases in plasma glucagon levels, a phenomenon known as hyperglucagonemia. This elevation in circulating glucagon may stem from increased glucagon secretion or α-cell hyperplasia, which is an increase in the number of glucagon-producing alpha cells in the pancreas. Furthermore, GCGR antagonism has been observed to induce an increased expression of other peptides derived from preproglucagon, such as glucagon-like peptide 2 (GLP-2). nih.gov
Emerging evidence supports the presence and physiological roles of extrapancreatic glucagon, with the human gut identified as a significant source. Studies have detected fully processed glucagon in human intestinal mucosal lysate, indicating local production. High glucose concentrations have been shown to evoke substantial glucagon secretion from human ileal tissue, suggesting a regulatory role within the gut. Beyond glycemic regulation, research indicates a novel enteric glucagon/GCGR circuit with other physiological functions. For instance, GCGR blockade has been found to significantly increase cholesterol uptake in human ileal crypt culture and markedly slow ex vivo colonic motility.
Investigating Off-Target Effects and Associated Metabolic Alterations
The development of GCGR antagonists necessitates a thorough investigation into their potential off-target effects and any associated metabolic alterations that may arise.
While this compound is primarily known for its potent and selective antagonism of the glucagon receptor, its interactions with other G protein-coupled receptors (GPCRs) have been examined. This compound exhibits high selectivity for the glucagon receptor compared to other family B GPCRs, with IC50 values greater than 10000 nM for the GLP-1 receptor (GLP-1R), indicating a very low affinity for this receptor. nih.govwikipedia.org
Table 1: Selectivity of this compound for Various GPCRs
| Receptor | IC50 (nM) | Selectivity |
| Glucagon Receptor (GCGR) | 6.6 | Primary Target |
| GIP Receptor (GIPR) | 1020 | >150-fold |
| PAC1 Receptor | 9200 | >1390-fold |
| GLP-1 Receptor (GLP-1R) | >10000 | >1500-fold |
| VPAC1 Receptor | >10000 | >1500-fold |
| VPAC2 Receptor | >10000 | >1500-fold |
| Source: nih.govwikipedia.org |
Despite this high selectivity, some research has reported that this compound, acting as an allosteric inhibitor, may antagonize glucagon action at the GLP-1R in specific contexts, such as inhibiting glucagon-stimulated insulin (B600854) secretion from mouse islets. It is also recognized that glucagon itself, at sufficiently high concentrations, can bind to GLP-1 receptors. Interestingly, GCGR antagonists, including this compound, have been shown to upregulate circulating GLP-1 levels by promoting intestinal L-cell proliferation and GLP-1 production.
Combination Therapies and Strategies to Mitigate Adverse Effects
The clinical development of GCGR antagonists, including this compound, has been associated with certain metabolic alterations, such as elevated plasma low-density lipoprotein cholesterol (LDL-c). nih.gov Strategies involving combination therapies have been explored to mitigate these effects.
Glucagon receptor antagonism, including treatment with this compound, has been linked to an increase in cholesterol absorption, contributing to the observed elevation in plasma LDL-c. nih.gov To address this, coadministration with cholesterol absorption inhibitors has been investigated. Ezetimibe (B1671841), a potent inhibitor of cholesterol absorption, works by selectively blocking the Niemann-Pick C1-like 1 (NPC1L1) protein located at the brush border of the small intestine, thereby reducing the delivery of intestinal cholesterol to the liver. Studies have demonstrated that the coadministration of ezetimibe effectively abrogates the increase in LDL-c associated with GCGR antagonist treatment in preclinical models and clinical studies. nih.gov
Table 2: Impact of this compound Treatment on Glucose and LDL-c Levels in T2DM Patients (60 mg dose, 12 weeks)
| Parameter | Change with this compound (60 mg) | Change with Placebo |
| Glucose | Decreased by 31% | Increased by 3.6% |
| LDL-c | Increased by 4.2% | Decreased by 4.8% |
| Source: |
This approach highlights a strategy to manage mechanism-based metabolic changes associated with GCGR antagonism, allowing for the continued exploration of this therapeutic target for T2DM.
Current Status and Discontinuation of MK-0893 Development
MK-0893, developed by Merck & Co., Inc., reached Phase 2 clinical trials for the treatment of type 2 diabetes mellitus patsnap.comnih.govncats.io. Despite demonstrating robust glucose-lowering effects in patients with T2DM, its clinical development was ultimately discontinued (B1498344) patsnap.comresearchgate.netfrontiersin.org.
Reasons for Discontinuation in Phase 2
The discontinuation of MK-0893 was primarily due to unexpected adverse events observed during clinical trials, which were not evident in preclinical studies ncats.ioresearchgate.net. These adverse effects included:
Increased plasma levels of LDL cholesterol (LDL-c) ncats.ioresearchgate.netfrontiersin.orgnih.govnih.govnih.govnih.gov. This increase in LDL-c was dose-dependent and was linked to enhanced intestinal cholesterol absorption nih.gov.
Elevated liver transaminases, specifically alanine (B10760859) aminotransferase (ALT) ncats.ioresearchgate.netfrontiersin.orgnih.govnih.gov.
Increases in body weight ncats.ioresearchgate.net.
Increases in blood pressure ncats.ioresearchgate.net.
While MK-0893 showed efficacy in lowering fasting plasma glucose and 24-hour weighted mean glucose, and had a low incidence of hypoglycemia, these unexpected side effects led to its withdrawal from further clinical development ncats.ioresearchgate.net. Other glucagon receptor antagonists, such as MK-3577, LY2409021, and PF-06291874, also faced discontinuation due to similar adverse reactions like elevated LDL-c and ALT levels nih.govfrontiersin.org.
Lessons Learned for Future GRA Development
The experience with MK-0893 and other discontinued glucagon receptor antagonists (GRAs) has provided crucial lessons for the development of future glucagon-based therapeutics.
Mechanism-Based Side Effects: The observed increases in LDL-c and liver transaminases with several small-molecule GRAs suggest these might be mechanism-based effects, rather than compound-specific issues nih.govnih.govnih.govresearchgate.net. Understanding these potential side effects is critical for designing safer GRAs.
Importance of Comprehensive Preclinical and Clinical Evaluation: The discrepancy between preclinical and clinical observations regarding adverse events highlights the necessity for thorough and predictive preclinical models and comprehensive monitoring in early-phase clinical trials ncats.ioresearchgate.net.
Alternative GRA Approaches: The challenges faced by small-molecule GRAs have spurred interest in alternative approaches, such as monoclonal antibodies and antisense oligonucleotides, which may offer a better benefit/risk balance researchgate.netuliege.betandfonline.com.
Allosteric vs. Orthosteric Binding: The discovery that MK-0893 binds to an allosteric site outside the seven transmembrane bundle of the glucagon receptor, rather than the orthosteric site, has provided novel structural insights for future drug design guidetopharmacology.orgacs.org. This allosteric modulation might influence the receptor's conformational changes and subsequent signaling in ways that lead to the observed side effects frontiersin.org.
Balancing Efficacy with Safety: Future GRA development must prioritize not only glucose-lowering efficacy but also a favorable safety profile, particularly concerning lipid metabolism and liver function nih.govuliege.be.
Emerging Concepts in Glucagon-Based Therapeutics
Despite the setbacks with early small-molecule GRAs, targeting the glucagon receptor remains an attractive therapeutic strategy for type 2 diabetes due to glucagon's significant role in hepatic glucose production uliege.beoup.com. Emerging concepts in glucagon-based therapeutics are exploring new modalities and multi-agonist approaches.
Novel GRA Approaches (e.g., Monoclonal Antibodies, Antisense Oligonucleotides)
Monoclonal Antibodies (mAbs): Fully human monoclonal antibodies that antagonize the glucagon receptor are being developed as a novel therapeutic approach. These antibodies aim to inhibit GCGR signaling, thereby reducing hepatic glucose output uliege.beoup.comphysiology.orgplos.orgnih.gov. For example, studies with anti-GCGR monoclonal antibodies like mAb B and REGN1193 have shown promising results in lowering blood glucose and improving glucose tolerance in diabetic animal models without inducing hypoglycemia oup.comphysiology.orgnih.gov. Volagidemab is another first-in-class fully human monoclonal antibody glucagon receptor antagonist that has been investigated for type 1 diabetes nih.gov.
Antisense Oligonucleotides (ASOs): ASOs represent another innovative approach to antagonize glucagon action by reducing glucagon receptor gene expression, primarily in the liver researchgate.netuliege.beplos.orgglucagon.comdiabetesjournals.orgresearchgate.net. Studies in diabetic animal models have shown that ASOs targeting the glucagon receptor can significantly reduce blood glucose, triglycerides, and free fatty acids, and improve glucose tolerance without causing hypoglycemia glucagon.comdiabetesjournals.orgresearchgate.net. This approach aims to directly reduce the availability of the glucagon receptor, thereby dampening glucagon's effects diabetesjournals.org.
Structural and Medicinal Chemistry Insights for Next-Generation GRAs
Structural and medicinal chemistry insights derived from compounds like MK-0893 are crucial for designing next-generation GRAs with improved efficacy and safety profiles. The glucagon receptor is a class B1 G-protein-coupled receptor (GPCR), and understanding its binding sites is key for rational drug design nih.govmdpi.com.
Design and Synthesis of Analogous Compounds
The crystal structure of the GCGR in complex with MK-0893 has provided valuable information, revealing that MK-0893 binds to an allosteric site distinct from the glucagon binding site guidetopharmacology.orgnih.govacs.orgfrontiersin.orgmdpi.com. This allosteric binding mechanism prevents the outward helical movement of transmembrane helix 6 (TM6) required for G-protein coupling, thereby inhibiting receptor activation acs.orgfrontiersin.org.
Medicinal chemistry efforts are now focused on designing analogous compounds that leverage these structural insights while mitigating the observed side effects. This involves:
Modifying existing scaffolds: Researchers are exploring modifications to the chemical structures of known GRAs, including those similar to MK-0893, to optimize their binding affinity, selectivity, and pharmacokinetic properties, while aiming to reduce adverse effects like elevated LDL-c and ALT nih.govnih.gov.
Targeting alternative binding sites: While MK-0893 binds to an allosteric site, future designs might explore other allosteric sites or even orthosteric sites if a better safety profile can be achieved.
Asymmetric Synthesis: Advanced synthetic methodologies, such as asymmetric synthesis, are being employed to produce highly enantiopure drug candidates, which is critical for ensuring specific biological activity and minimizing off-target effects acs.orgresearchgate.net. For example, the asymmetric synthesis of a glucagon receptor antagonist drug candidate involved key steps like ketone arylation, asymmetric hydrogenation, and Friedel-Crafts alkylation acs.orgresearchgate.net.
Novel Chemical Scaffolds: The search for new chemical scaffolds that interact with the glucagon receptor in a more favorable manner, potentially avoiding the side effects seen with earlier compounds, is ongoing nih.gov. This includes compounds with lower molecular weight and lipophilicity, which may lead to better selectivity and reduced cytotoxicity nih.gov.
The goal is to develop next-generation GRAs that effectively reduce hepatic glucose production and improve glycemic control in T2DM patients without the metabolic liabilities observed with compounds like MK-0893.
Structure-Based Drug Design Opportunities
The elucidation of the three-dimensional structure of the glucagon receptor in complex with antagonists like this compound has been a pivotal advancement in understanding GCGR pharmacology and facilitating structure-based drug design (SBDD).
Co-crystal Structure Determination and Novel Binding Site A landmark achievement in this area was the determination of the 2.5 Å X-ray crystal structure of the human glucagon receptor (GCGR) bound to this compound. This structural analysis was conducted using the Macromolecular Crystallography (MX) beamline, I04, at Diamond Light Source. The structure revealed that this compound binds to a previously unidentified, novel allosteric site. This site is located outside the conventional seven-transmembrane (7TM) helical bundle of the receptor, specifically positioned between transmembrane helices 6 (TM6) and 7 (TM7), and extends into the lipid bilayer of the cell membrane uni.luzhanggroup.org.
Molecular Interactions and Mechanism of Antagonism The binding of this compound to this unique extra-helical site involves specific molecular interactions. The compound engages with a hydrophobic surface on TM5 and a polar cleft adjacent to TM7 uni.lu. Detailed molecular dynamics simulations have further characterized these interactions, showing that the polar groups of this compound form hydrogen bonds with key residues such as R346, S350, N404, and K405. Concurrently, its non-polar moieties, including the biphenyl (B1667301) group, establish strong hydrophobic interactions with L329 of TM5 and L352 and F345 of TM6.
The unexpected location of this allosteric binding site provides a novel mechanistic understanding of GCGR antagonism. It is hypothesized that this compound exerts its antagonistic effect by restricting the outward helical movement of TM6. This movement is a conformational change essential for the receptor's coupling with G-proteins, thereby preventing glucagon-induced receptor activation and downstream signaling zhanggroup.org.
Implications for Future Drug Design The structural information derived from the GCGR-MK 0893 complex offers significant opportunities for the rational design of new therapeutic agents targeting Class B GPCRs. The strong sequence conservation of this allosteric binding site across various human Class B receptors suggests that this structural insight could be broadly applicable for the discovery and optimization of small molecule drugs within this medically important family of GPCRs uni.lu.
Furthermore, the crystal structure of this compound bound to GCGR has been instrumental in advancing computational drug design methodologies. It serves as a crucial positive control in molecular docking and molecular dynamics (MD) simulations, enabling researchers to verify the accuracy of methods used to predict binding sites for other small molecules. This structural data also informs deep learning models for de novo drug design and virtual screening, allowing for the identification of novel compounds with similar three-dimensional structural characteristics and potentially favorable binding affinities to the GCGR pocket.
| GCGR-MK 0893 Structural Insights | Details |
|---|---|
| Resolution of Co-crystal Structure | 2.5 Å zhanggroup.org |
| Binding Site Location | Novel allosteric site, outside 7TM bundle, between TM6 and TM7, extending into lipid bilayer uni.luzhanggroup.org |
| Key Residues for Hydrogen Bonding | R346, S350, N404, K405 |
| Key Residues for Hydrophobic Interactions | L329 (TM5), L352 (TM6), F345 (TM6) |
| Proposed Antagonism Mechanism | Restriction of outward helical movement of TM6, preventing G-protein coupling zhanggroup.org |
Unanswered Questions and Future Research Avenues in Glucagon Physiology and Pharmacology
Despite the significant progress made with compounds like this compound, several unanswered questions and promising future research avenues remain in the realm of glucagon physiology and pharmacology.
Understanding Dual Target Activity this compound has been reported to inhibit both the glucagon receptor (GCGR) and the IGF-1 receptor (IGF-1R) with comparable IC50 values (6.6 nM for GCGR and 6 nM for IGF-1R). This dual inhibitory activity raises questions regarding the specific contribution of each target inhibition to the observed physiological effects. Future research could focus on dissecting the individual and synergistic roles of GCGR and IGF-1R antagonism in metabolic regulation, and whether this dual action offers a therapeutic advantage or potential off-target considerations.
Mitigating Adverse Effects of GCGR Antagonists While glucagon receptor antagonists, including this compound, have demonstrated robust glucose-lowering efficacy in clinical trials for type 2 diabetes, some compounds in this class have been associated with adverse effects, such as increases in LDL-c and ALT levels, which have hindered their clinical progression. A critical area for future research involves understanding the precise mechanisms underlying these adverse effects. This knowledge could then be leveraged to design novel GCGR antagonists that retain potent glucose-lowering capabilities while exhibiting improved safety profiles, potentially through more selective binding or different allosteric modulation mechanisms.
Deeper Elucidation of Allosteric Modulation The discovery that this compound binds to a novel allosteric site outside the 7TM bundle of the GCGR highlights the complexity of GPCR regulation uni.luzhanggroup.org. While the restriction of TM6 movement is proposed as a mechanism of antagonism, a more comprehensive understanding of the precise conformational changes induced by this compound and how these intricate molecular rearrangements ultimately prevent glucagon binding and receptor activation is still needed. Advanced structural biology techniques, coupled with computational simulations, could provide further atomic-level detail into these allosteric mechanisms, paving the way for the design of even more sophisticated and effective allosteric modulators.
Broader Glucagon Physiology and Signaling Pathways Beyond specific compounds, there are broader unanswered questions concerning the multifaceted role of glucagon and its receptor in various physiological and pathophysiological contexts. Further research is warranted to fully elucidate the complex interplay between islet α-cells, glucagon secretion, and GCGR signaling pathways. This includes investigating the impact of chronic GCGR antagonism on α-cell function and glucagon secretion dynamics, and exploring the potential for novel therapeutic strategies that target upstream or downstream components of the glucagon signaling cascade. A deeper understanding of these fundamental aspects of glucagon biology is essential for developing more effective and preventative strategies for diabetes and other metabolic disorders.
| Unanswered Questions & Future Avenues | Research Focus |
|---|---|
| Dual Target Activity of this compound | Dissecting individual contributions of GCGR and IGF-1R inhibition; assessing therapeutic implications and off-target effects. |
| Adverse Effects of GCGR Antagonists | Understanding mechanisms of increased LDL-c and ALT; designing safer compounds. |
| Detailed Allosteric Modulation | Elucidating precise conformational changes and full mechanism of antagonism at the allosteric site. |
| Broader Glucagon Physiology | Investigating α-cell function, glucagon secretion dynamics, and novel targets within the glucagon signaling pathway. |
Q & A
Q. What are the primary receptor targets of MK-0893, and how does its allosteric inhibition mechanism influence experimental design in β-cell studies?
Methodological Answer: MK-0893 is a promiscuous antagonist at both glucagon receptors (GluR) and GLP-1 receptors (GLP-1R), as demonstrated in INS-1 832/13 β-cell line studies using high-throughput FRET assays for cAMP measurement . To isolate receptor-specific effects, researchers should:
- Control for cross-reactivity : Co-administer receptor-specific antagonists (e.g., Ex(9–39) for GLP-1R) to confirm target engagement.
- Dose optimization : Use concentration gradients (e.g., 1 nM–10 µM) to differentiate dual agonism/antagonism thresholds.
- Validation : Replicate findings in receptor-knockout models or via siRNA silencing to rule off-target effects.
Q. What in vitro models are most appropriate for evaluating the dual agonist/antagonist effects of MK-0893 on glucagon and GLP-1 receptors?
Methodological Answer:
- β-cell lines : INS-1 832/13 cells are standard for studying insulin secretion dynamics, as they express endogenous GluR and GLP-1R .
- Primary islet cultures : Use human or rodent islets to assess physiological relevance, but account for donor variability via ≥3 biological replicates.
- High-throughput platforms : FRET-based cAMP biosensors enable real-time monitoring of receptor activation/antagonism .
Q. Table 1: Key Experimental Parameters for MK-0893 Studies
Advanced Research Questions
Q. How can researchers resolve contradictions arising from MK-0893’s promiscuous antagonism across multiple GPCRs in selectivity studies?
Methodological Answer: MK-0893’s interaction with conserved allosteric pockets in class B GPCRs (e.g., TM5-TM7 domains) complicates selectivity . To address this:
- Structural modeling : Use cryo-EM or X-ray crystallography (e.g., PDB ID 6VCB for GluR-MK-0893 complex) to map binding interfaces .
- Comparative pharmacology : Test MK-0893 against homologous receptors (e.g., GIP-R) to identify shared vs. unique inhibitory motifs.
- Data normalization : Express antagonism efficacy as % inhibition relative to positive/negative controls (e.g., LY2409021 for GluR) to standardize cross-study comparisons .
Q. What structural biology techniques are critical for mapping MK-0893’s interaction with conserved allosteric pockets in class B GPCRs?
Methodological Answer:
- Cryo-electron microscopy (cryo-EM) : Resolves receptor-ligand complexes at near-atomic resolution without crystallization constraints.
- Molecular dynamics simulations : Predicts conformational changes in TM helices upon MK-0893 binding (e.g., outward movement of TM6) .
- Alanine scanning mutagenesis : Identifies critical residues in allosteric pockets (e.g., W284 in GluR) that mediate MK-0893’s inhibitory effects .
Q. How should researchers design dose-response studies to distinguish MK-0893’s allosteric vs. orthosteric inhibition mechanisms?
Methodological Answer:
- Schild analysis : Perform in the presence of increasing orthosteric agonist concentrations. A non-parallel right shift in dose-response curves suggests allosteric modulation .
- Binding assays : Use radiolabeled orthosteric ligands (e.g., ¹²⁵I-glucagon) to assess MK-0893’s impact on ligand affinity (Kd) and receptor occupancy .
Data Contradiction Analysis
Q. How can conflicting reports about MK-0893’s therapeutic potential (e.g., hepatic abnormalities in trials) inform preclinical study design?
Methodological Answer:
- Toxicity screening : Integrate hepatocyte viability assays (e.g., ALT/AST release) into early-phase studies to preempt clinical adverse effects .
- Mechanistic follow-up : Use RNA-seq or phosphoproteomics to identify off-target pathways (e.g., MAPK/ERK activation) linked to side effects.
- Species-specific validation : Test MK-0893 in humanized liver models to bridge rodent-human translational gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
